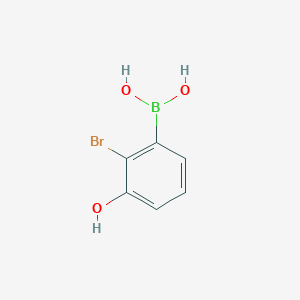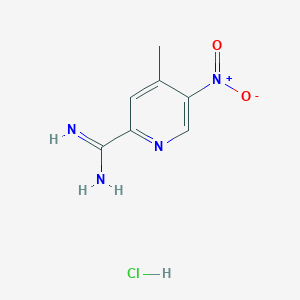
5-(m-Tolyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(m-Tolyl)nicotinamide is an organic compound with the molecular formula C13H12N2O It is a derivative of nicotinamide, where the nicotinamide ring is substituted with a methylphenyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(m-Tolyl)nicotinamide typically involves the reaction of 5-bromo-nicotinamide with m-tolylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-(m-Tolyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methyl group on the m-tolyl moiety can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The nicotinamide ring can undergo electrophilic substitution reactions, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 5-(m-Carboxyphenyl)nicotinamide.
Reduction: this compound amine.
Substitution: Various substituted nicotinamide derivatives depending on the electrophile used.
科学的研究の応用
5-(m-Tolyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of nicotinamide adenine dinucleotide (NAD+) dependent enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 5-(m-Tolyl)nicotinamide involves its interaction with molecular targets such as enzymes. It can act as an inhibitor of enzymes that utilize nicotinamide adenine dinucleotide (NAD+) as a cofactor. By binding to the active site of these enzymes, this compound can modulate their activity, leading to various biological effects. The pathways involved include those related to cellular metabolism, DNA repair, and stress responses.
類似化合物との比較
Similar Compounds
Nicotinamide: The parent compound, which lacks the m-tolyl substitution.
5-(p-Tolyl)nicotinamide: Similar structure but with the tolyl group at the para position.
5-(o-Tolyl)nicotinamide: Similar structure but with the tolyl group at the ortho position.
Uniqueness
5-(m-Tolyl)nicotinamide is unique due to the specific positioning of the tolyl group at the meta position, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets compared to its ortho and para counterparts.
特性
CAS番号 |
1346691-46-0 |
|---|---|
分子式 |
C13H12N2O |
分子量 |
212.25 g/mol |
IUPAC名 |
5-(3-methylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H12N2O/c1-9-3-2-4-10(5-9)11-6-12(13(14)16)8-15-7-11/h2-8H,1H3,(H2,14,16) |
InChIキー |
PBBFVKMGMQGJJH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=CC(=CN=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]acetate](/img/structure/B11892141.png)




![3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid](/img/structure/B11892191.png)




![Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate](/img/structure/B11892217.png)
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11892218.png)

